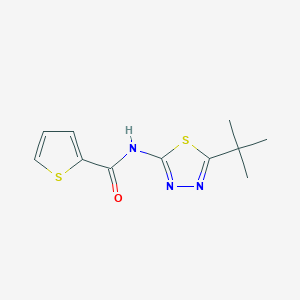

![molecular formula C15H20FNO3S B5590676 3-烯丙基-1-[(2-氟苯基)磺酰基]-3-哌啶基甲醇](/img/structure/B5590676.png)

3-烯丙基-1-[(2-氟苯基)磺酰基]-3-哌啶基甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol" is a compound of interest due to its unique structural features, including the sulfonyl group attached to a fluorophenyl moiety and a piperidinyl ring, which may contribute to distinctive chemical and physical properties. The presence of an allyl group suggests potential for further functionalization through various chemical reactions.

Synthesis AnalysisThe synthesis of sulfonyl-substituted piperidinyl methanols often involves condensation reactions, where a base like triethylamine facilitates the reaction between a halogenated sulfonyl chloride and a piperidinyl methanol precursor in an appropriate solvent like dichloromethane (Girish et al., 2008). Such methodologies might be adaptable for synthesizing "{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol."

Molecular Structure Analysis

The molecular structure of related compounds reveals a piperidine ring in a chair conformation, a common feature for stability and reactivity in cyclic amines. The sulfonyl group exhibits a tetrahedral geometry, indicative of its sp3 hybridization. X-ray crystallography confirms these structures, providing insight into the potential geometry and conformation of our compound of interest (Girish et al., 2008).

Chemical Reactions and Properties

Sulfonyl-substituted piperidinyl methanols can participate in various chemical reactions, including allylation, where allylic stannanes react with carbonyl compounds to form homoallylic alcohols (Cokley et al., 1997). This reactivity can be leveraged for further derivatization of "{3-allyl-1-[(2-fluorophenyl)sulfonyl]-3-piperidinyl}methanol," expanding its utility in synthetic chemistry.

科学研究应用

溶剂介导烯丙基化

溶剂介导烯丙基化技术提供了关于甲醇如何促进烯丙基添加到羰基化合物中形成均烯丙基醇的见解,而不需要添加催化剂。这个过程对于复杂有机分子的形成很重要,突出了溶剂在改变反应速率和选择性中的作用 (Cokley 等,1997).

磺酸酯的分子内反应

对由亚砜重排形成的磺酸酯涉及的分子内反应的研究提出了与了解磺酰基官能化哌啶的行为相关的机制。这些研究为探索亲核取代和异构化提供了基础,这对于各种有机化合物的合成至关重要 (Abbott & Stirling,1969).

质子交换膜

梳状聚(芳基醚砜)作为质子交换膜的开发说明了磺化化合物在燃料电池技术中的应用。这些材料具有高质子电导率和良好的热稳定性,突出了磺化有机分子在可再生能源技术中的潜力 (Kim、Robertson 和 Guiver,2008).

氟哌啶的合成和结构解析

对 1,2-二取代的 3-氟哌啶的合成和结构解析的研究详细介绍了 Selectfluor 和哌啶之间的反应,导致氟化哌啶的形成。这项研究突出了特定官能团在实现选择性氟化和烯丙基化中的重要性,这与设计具有所需药理特性的化合物有关 (Fischer 等,2020).

哌啶基磺酰化合物的合成

[1-(甲苯-4-磺酰基)-哌啶-4-基]-甲醇通过缩合反应的合成展示了将磺酰基连接到哌啶上的方法。这些技术对于创建具有潜在生物活性的分子或作为药物合成中的中间体至关重要 (Girish 等,2008).

属性

IUPAC Name |

[1-(2-fluorophenyl)sulfonyl-3-prop-2-enylpiperidin-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-2-8-15(12-18)9-5-10-17(11-15)21(19,20)14-7-4-3-6-13(14)16/h2-4,6-7,18H,1,5,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJFCLBIDJCLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN(C1)S(=O)(=O)C2=CC=CC=C2F)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-6-(3-methylbutyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5590600.png)

![N-cyclohexyl-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]tetrahydro-2-furancarboxamide](/img/structure/B5590602.png)

![methyl 3-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5590607.png)

![N,N-diethyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5590625.png)

![4-methyl-N-[2-methyl-1-(1-piperidinylcarbonyl)propyl]benzenesulfonamide](/img/structure/B5590635.png)

![2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5590637.png)

![methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B5590638.png)

![N-[(3S*,4R*)-4-propyl-1-(2,4,5-trimethylbenzoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5590643.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,4-trimethylbenzamide](/img/structure/B5590651.png)

![3-(3-methoxyphenyl)-4-methyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5590658.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[2-(trifluoromethyl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5590659.png)